2-(Hydroxymethyl)cyclobutanone
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Overview
Description
2-(Hydroxymethyl)cyclobutanone is an organic compound with the molecular formula C5H8O2 It is a cyclobutanone derivative, characterized by a hydroxymethyl group attached to the second carbon of the cyclobutanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-(Hydroxymethyl)cyclobutanone involves the [2+2] cycloaddition reaction. This reaction typically involves the use of silyl enol ethers with α,β-unsaturated carbonyl compounds under acid-catalyzed conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts.
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxymethyl)cyclobutanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: 2-(Carboxymethyl)cyclobutanone.
Reduction: 2-(Hydroxymethyl)cyclobutanol.
Substitution: Various substituted cyclobutanones depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)cyclobutanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)cyclobutanone involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutanone ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Cyclobutanone: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2-(Hydroxymethyl)cyclopentanone: Contains a five-membered ring, leading to different chemical and biological properties.
2-(Hydroxymethyl)cyclopropanone: Contains a three-membered ring, resulting in higher ring strain and reactivity.
Uniqueness: 2-(Hydroxymethyl)cyclobutanone is unique due to its four-membered ring structure combined with a hydroxymethyl group. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(hydroxymethyl)cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-3-4-1-2-5(4)7/h4,6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWZYFVOUUTMPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23107-52-0 |
Source
|
Record name | 2-(hydroxymethyl)cyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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